molecular formula C27H21N5O B4924273 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine

3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine

Cat. No.: B4924273
M. Wt: 431.5 g/mol
InChI Key: SNSKPFLFCFUDOX-UHFFFAOYSA-N
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Description

3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes furan, pyrazole, and pyridine rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine typically involves multi-step reactions. One common method involves the condensation of furan derivatives with hydrazine to form the dihydropyrazole ring, followed by further reactions to introduce the phenyl and pyridine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine apart is its combination of three different heterocyclic rings in a single molecule. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research .

Properties

IUPAC Name

3-[4-[5-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O/c1-3-10-21(11-4-1)31-19-23(27(30-31)20-9-7-15-28-18-20)25-17-24(26-14-8-16-33-26)29-32(25)22-12-5-2-6-13-22/h1-16,18-19,25H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSKPFLFCFUDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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